molecular formula C14H15NO B14004190 2-Phenyl-1-(pyridin-2-yl)propan-2-ol CAS No. 46731-46-8

2-Phenyl-1-(pyridin-2-yl)propan-2-ol

Cat. No.: B14004190
CAS No.: 46731-46-8
M. Wt: 213.27 g/mol
InChI Key: RBTMHDWJTMPJCU-UHFFFAOYSA-N
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Description

2-Phenyl-1-(pyridin-2-yl)propan-2-ol is an organic compound that belongs to the class of secondary alcohols It features a phenyl group and a pyridin-2-yl group attached to a central propan-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-(pyridin-2-yl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 2-bromopyridine with phenylacetone in the presence of a base, followed by reduction of the resulting ketone to the corresponding alcohol . Another method involves the use of Grignard reagents, where phenylmagnesium bromide reacts with 2-pyridinecarboxaldehyde to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-(pyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The phenyl and pyridin-2-yl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products Formed

    Oxidation: Formation of 2-Phenyl-1-(pyridin-2-yl)propan-2-one or 2-Phenyl-1-(pyridin-2-yl)propanoic acid.

    Reduction: Formation of 2-Phenyl-1-(pyridin-2-yl)propane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(pyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit pro-inflammatory enzymes, leading to reduced inflammation . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-1-(pyridin-2-yl)propan-2-ol is unique due to the presence of both phenyl and pyridin-2-yl groups, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

46731-46-8

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

2-phenyl-1-pyridin-2-ylpropan-2-ol

InChI

InChI=1S/C14H15NO/c1-14(16,12-7-3-2-4-8-12)11-13-9-5-6-10-15-13/h2-10,16H,11H2,1H3

InChI Key

RBTMHDWJTMPJCU-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=N1)(C2=CC=CC=C2)O

Origin of Product

United States

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